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molecular formula C9H12ClN B3045056 [(2-Chlorophenyl)methyl]dimethylamine CAS No. 10175-31-2

[(2-Chlorophenyl)methyl]dimethylamine

Cat. No. B3045056
M. Wt: 169.65 g/mol
InChI Key: MZKKJAOOPDDXQQ-UHFFFAOYSA-N
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Patent
US09040751B2

Procedure details

The dimethylamine and water streams were initially combined and preheated to 130° C. The stream of o-chlorobenzyl chloride was then introduced by way of a mixing chamber. The temperature in the reaction tube was set to approximately 140° C. After running through the reaction zone, the mixture was cooled and depressurized. The workup analogous to example 1 afforded the (2-chlorobenzyl)dimethylamine target product with a yield and purity as in example 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[Cl:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7]Cl>O>[Cl:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7][N:2]([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CCl)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 130° C
CUSTOM
Type
CUSTOM
Details
was set to approximately 140° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN(C)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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